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molecular formula C12H8BrF2NO2 B8325051 (5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-yl)methanol

(5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-yl)methanol

Cat. No. B8325051
M. Wt: 316.10 g/mol
InChI Key: KULYGRLFJJLWAG-UHFFFAOYSA-N
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Patent
US09321764B2

Procedure details

A solution of the product from Example 60B (0.73 g, 2.309 mmol) in dichloromethane (11.55 mL) under nitrogen was treated dropwise with tribromophosphine (0.218 mL, 2.309 mmol), stirred for one hour and poured into ice water and the pH was adjusted to pH 9 by addition of solid sodium bicarbonate added portionwise. An emulsion formed that was partially removed by filtration. The aqueous layer was extracted with dichloromethane and the organics were combined, washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4) filtered, and concentrated to afford the title compound (0.75 g, 86%).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.218 mL
Type
reactant
Reaction Step One
Quantity
11.55 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:17]O)[CH:5]=[N:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16].[Br:19]P(Br)Br.C(=O)(O)[O-].[Na+]>ClCCl>[Br:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=2[F:16])=[N:6][CH:5]=[C:4]([CH2:17][Br:19])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
BrC=1C=C(C=NC1OC1=C(C=C(C=C1)F)F)CO
Name
Quantity
0.218 mL
Type
reactant
Smiles
BrP(Br)Br
Name
Quantity
11.55 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise
CUSTOM
Type
CUSTOM
Details
An emulsion formed
CUSTOM
Type
CUSTOM
Details
that was partially removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)CBr)OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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